4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile
Overview
Description
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile is an organic compound characterized by the presence of a 1,3-dioxane ring and a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1,3-dioxane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dioxane, followed by nucleophilic substitution with 3-fluorobenzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxan-2-yl)benzonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorobenzonitrile: Does not contain the 1,3-dioxane ring, affecting its chemical properties and applications.
4-(1,3-Dioxan-2-yl)-3-chlorobenzonitrile:
Uniqueness
4-(1,3-Dioxan-2-yl)-3-fluorobenzonitrile is unique due to the combination of the 1,3-dioxane ring and the fluorobenzonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1,3-dioxan-2-yl)-3-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLRDHZDLRETJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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